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Compound of Interest

2-Morpholino-5-
Compound Name: _
nitrobenzo[d]oxazole

cat. No.: B8512125

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic
Resonance (NMR) spectral data for 2-Morpholino-5-nitrobenzo[d]oxazole. Due to the
absence of publicly available experimental spectra for this specific compound, this guide
utilizes data from structurally related analogs to forecast the *H and 3C NMR chemical shifts.
This document is intended to serve as a valuable resource for researchers in the fields of
medicinal chemistry, pharmacology, and drug development who are working with benzoxazole
derivatives.

Predicted NMR Spectral Data

The predicted *H and 3C NMR spectral data for 2-Morpholino-5-nitrobenzo[d]oxazole are
summarized below. These predictions are based on the known spectral data of 2-
morpholinobenzo[d]oxazole and the established effects of a nitro group substituent on the
chemical shifts of a benzene ring. The electron-withdrawing nature of the nitro group is
expected to cause a downfield shift (higher ppm) for the protons and carbons on the
benzoxazole ring system, particularly those in close proximity.

Table 1: Predicted *H NMR Spectral Data for 2-Morpholino-5-nitrobenzo[d]oxazole
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e Predicted Chemical Predicted Predicted Coupling
Shift (6, ppm) Multiplicity Constant (J, Hz)

H-4 ~8.5-8.7 d ~2.0-25

H-6 ~8.2-84 dd ~9.0-95,2.0-25

H-7 ~7.6-7.8 d ~9.0-95

Morpholino (-CH2-N) ~3.8-4.0 t ~45-5.0

Morpholino (-CH2-O) ~3.7-3.9 t ~45-5.0

Table 2: Predicted 3C NMR Spectral Data for 2-Morpholino-5-nitrobenzo[d]oxazole

Carbon Predicted Chemical Shift (6, ppm)
C-2 ~160 - 165

C-3a ~150 - 155

C-4 ~118 - 122

C-5 ~145 - 150

C-6 ~115-120

C-7 ~110- 115

C-7a ~140 - 145

Morpholino (-CH2-N) ~45 - 50

Morpholino (-CH2-O) ~65 - 70

Experimental Protocols

The following are detailed methodologies for acquiring NMR spectra of small organic molecules
like 2-Morpholino-5-nitrobenzo[d]oxazole.

Sample Preparation
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» Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.
Common choices include Deuterated Chloroform (CDCIs), Deuterated Dimethyl Sulfoxide
(DMSO-de), or Deuterated Acetone (Acetone-ds). For compounds with limited solubility,
DMSO-de is often a good starting point.

o Sample Concentration: Weigh approximately 5-10 mg of the solid 2-Morpholino-5-
nitrobenzo[d]oxazole and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a
clean, dry vial.

¢ Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane
(TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both *H and 13C
NMR spectra.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm
NMR tube. Ensure the sample height is at least 4 cm.

e Capping and Labeling: Cap the NMR tube securely and label it clearly with the compound
name and solvent.

NMR Data Acquisition

 Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz
instrument, for optimal resolution and sensitivity.[1]

o Shimming: Before data acquisition, perform shimming to optimize the homogeneity of the
magnetic field, which will improve the resolution of the spectra.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an
acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

o Collect a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm,
an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

o Due to the lower natural abundance of 13C, a larger number of scans (typically several
hundred to several thousand) is required to obtain a good signal-to-noise ratio.

e 2D NMR Experiments (Optional but Recommended):

o COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and
identify neighboring protons.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons (2-3 bonds), which is crucial for assigning quaternary
carbons and piecing together the molecular structure.

Potential Biological Sighaling and Experimental
Workflow

Nitro-substituted benzoxazoles have been investigated for a range of biological activities,
including antimicrobial and anticancer properties. The nitro group can be a key
pharmacophore, and its presence often imparts specific biological functions. The following
diagrams illustrate a hypothetical signaling pathway that could be modulated by a bioactive
benzoxazole derivative and a general workflow for its synthesis and characterization.

Cellular Environment

Target Protein Modulation Downstream Signaling Cellular Response
(e.g., Kinase, Enzyme) Cascade (e.g., Apoptosis, Growth Arrest)

Inhibition/Activation

2-Morpholino-5-nitrobenzo[d]oxazole
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Caption: Hypothetical signaling pathway modulated by a benzoxazole derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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